N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640878-64-2
VCID: VC11867050
InChI: InChI=1S/C20H18N4OS2/c1-24-12-15(11-22-24)18-8-7-16(27-18)9-10-21-19(25)17-13-26-20(23-17)14-5-3-2-4-6-14/h2-8,11-13H,9-10H2,1H3,(H,21,25)
SMILES: CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4
Molecular Formula: C20H18N4OS2
Molecular Weight: 394.5 g/mol

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide

CAS No.: 2640878-64-2

Cat. No.: VC11867050

Molecular Formula: C20H18N4OS2

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide - 2640878-64-2

Specification

CAS No. 2640878-64-2
Molecular Formula C20H18N4OS2
Molecular Weight 394.5 g/mol
IUPAC Name N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C20H18N4OS2/c1-24-12-15(11-22-24)18-8-7-16(27-18)9-10-21-19(25)17-13-26-20(23-17)14-5-3-2-4-6-14/h2-8,11-13H,9-10H2,1H3,(H,21,25)
Standard InChI Key LMWHVSHFRIAMCW-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4
Canonical SMILES CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₂₀H₁₈N₄OS₂, with a molecular weight of 394.5 g/mol. Its IUPAC name delineates the connectivity: a thiazole ring (position 4) is substituted with a phenyl group (position 2) and a carboxamide group (position 4). The carboxamide’s ethyl chain extends to a thiophene ring (position 5), which is further substituted with a 1-methyl-1H-pyrazole moiety (position 4).

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.2640878-64-2
Molecular FormulaC₂₀H₁₈N₄OS₂
Molecular Weight394.5 g/mol
SMILESCN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4
Topological Polar Surface Area105 Ų

Synthesis and Reactivity

Synthetic Routes

The compound’s synthesis likely follows multi-step protocols common to thiazole-carboxamide derivatives :

  • Thiazole Core Formation: Cyclization of thiourea derivatives with α-halo ketones.

  • Pyrazole-Thiophene Assembly: Suzuki-Miyaura coupling or nucleophilic substitution to attach the pyrazole-thiophene unit.

  • Carboxamide Linkage: Amidation of the thiazole carboxylic acid with the ethylamine intermediate.

Example Pathway:

  • Step 1: Condensation of 2-phenyl-1,3-thiazole-4-carboxylic acid with ethylenediamine.

  • Step 2: Coupling of the resulting amine with 5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde via reductive amination.

  • Step 3: Final purification via column chromatography .

Stability and Reactivity

  • pH Sensitivity: The carboxamide and pyrazole groups may hydrolyze under strongly acidic/basic conditions.

  • Photostability: Thiophene and thiazole rings are prone to photodegradation, necessitating storage in opaque containers .

Biological Activities and Mechanisms

Table 2: Bioactivity of Analogous Compounds

Compound ClassTarget ActivityPotency (IC₅₀/MIC)Source
Thiazole-carboxamidesAntiproliferative (HCT-116)5.71 µM
Pyrazole-thiophenesBRAF kinase inhibition0.19 nM
Thiazole-oxadiazolesAntimicrobial (P. aeruginosa)10 µM

Structure-Activity Relationships (SAR)

  • Pyrazole Substitution: Methyl groups enhance metabolic stability and hydrophobic interactions .

  • Thiophene Spacer: Improves solubility and π-π stacking with aromatic residues in enzyme active sites .

  • Carboxamide Linker: Critical for hydrogen bonding with biological targets (e.g., ATP-binding pockets) .

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